molecular formula C4H10N2 B2784468 (1S,2S)-Cyclobutane-1,2-diamine CAS No. 206991-45-9

(1S,2S)-Cyclobutane-1,2-diamine

Cat. No. B2784468
CAS RN: 206991-45-9
M. Wt: 86.138
InChI Key: VHCQWQAYVBRQQC-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-Cyclobutane-1,2-diamine is a chiral diamine that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as trans-1,2-cyclobutanediamine and is a cyclic diamine that has two stereocenters. The synthesis of this compound is challenging, but recent advancements in synthetic methods have made it more accessible.

Mechanism of Action

The mechanism of action of (1S,2S)-Cyclobutane-1,2-diamine is not fully understood. However, it is believed to act as a chiral auxiliary, enhancing the enantioselectivity of reactions. It can also act as a chiral ligand for transition metal catalysts, forming complexes that catalyze reactions with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (1S,2S)-Cyclobutane-1,2-diamine. However, studies have shown that it has low toxicity and is not mutagenic. It has also been reported to have antitumor activity in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of (1S,2S)-Cyclobutane-1,2-diamine is its ability to enhance the enantioselectivity of reactions. It can also act as a chiral ligand for transition metal catalysts, forming complexes that catalyze reactions with high enantioselectivity. However, the synthesis of this compound is challenging, and it requires specialized equipment and expertise. Additionally, the cost of this compound is relatively high, making it less accessible for some laboratories.

Future Directions

There are several future directions for the research of (1S,2S)-Cyclobutane-1,2-diamine. One area of interest is the development of new synthetic methods that can produce this compound in higher yields and with greater efficiency. Additionally, there is potential for the use of (1S,2S)-Cyclobutane-1,2-diamine in the synthesis of new chiral compounds with potential applications in drug discovery and catalysis. Finally, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential applications in medicine and other fields.

Synthesis Methods

The synthesis of (1S,2S)-Cyclobutane-1,2-diamine is challenging due to its cyclic structure and two stereocenters. One of the most common methods for synthesizing this compound is through the hydroboration of cyclobutene followed by the reaction with ammonia. Another method involves the use of chiral auxiliary reagents such as (S)-α-methylbenzylamine or (S)-1-phenylethylamine. These methods have been optimized to produce high yields of (1S,2S)-Cyclobutane-1,2-diamine, making it more accessible for scientific research.

Scientific Research Applications

(1S,2S)-Cyclobutane-1,2-diamine has potential applications in various scientific research fields such as catalysis, asymmetric synthesis, and drug discovery. It can act as a chiral ligand for transition metal catalysts, enhancing the enantioselectivity of reactions. It can also be used as a building block for the synthesis of chiral compounds. Additionally, it has been used as a starting material in the synthesis of biologically active compounds such as antitumor agents and antibiotics.

properties

IUPAC Name

(1S,2S)-cyclobutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQWQAYVBRQQC-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-Cyclobutane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.